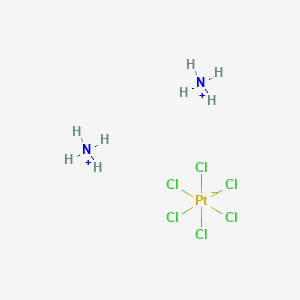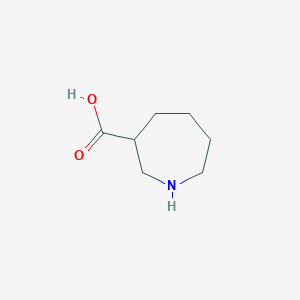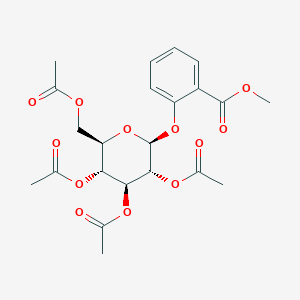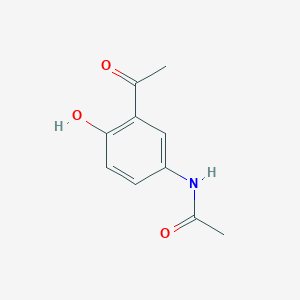
2-Iodo-3-methylthiophene
Descripción general
Descripción
2-Iodo-3-methylthiophene is a halogenated thiophene derivative that has been the subject of various studies due to its potential applications in organic synthesis and materials science. The presence of both iodine and methylthio substituents on the thiophene ring influences its chemical reactivity and physical properties, making it a valuable compound in the field of heterocyclic chemistry.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies. For instance, a dithienylethene synthon containing 5-iodo-2-methylthien-3-yl groups was prepared and used as a starting material for the synthesis of photochromic dithienylethene derivatives . Additionally, a facile approach to synthesize 3-methylthio-substituted thiophenes was reported, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been investigated using various techniques. X-ray crystallography revealed the molecular structures of related compounds, showing planar but strained skeletal rings and specific arrangements in their crystal structures . Gas electron diffraction combined with microwave spectroscopic data was used to study the molecular structure of 2-methylthiophene, which could provide insights into the structural aspects of its iodinated derivatives .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been examined through various reactions. For example, the iodinated quaterthiophenes showed novel head-to-head intermolecular interactions due to the presence of a permanent dipole moment induced by the polarizable halogen group . The iodination of 2-methylthiophene led to an unexpected product, 3,4,5-triiodo-2-methylthiophene, demonstrating the complexity of halogenation reactions involving this moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized through spectroscopic studies and quantum mechanical calculations. For instance, the spectroscopic properties of a related compound were determined using IR, UV-Vis, and single-crystal X-ray diffraction techniques, and the results were compared with theoretical calculations . Pulse radiolytic studies of 1-Iodo-2-(methylthio)ethane, a compound with a similar structure, provided insights into the formation of intermolecular species with a three-electron bond between sulfur and iodine .
Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Interactions
The Structure and Characterization of Halogenated Methylthiophene Derivatives Halogenated methylthiophene derivatives, including 2-Iodo-3-methylthiophene, have been a subject of structural analysis and characterization. For instance, the study of 3,4,5-triiodo-2-methylthiophene, a related compound, revealed its crystalline structure and molecular interactions. The compound's non-covalent iodine–iodine and sulfur–iodine interactions were identified, highlighting the intricate molecular relationships that may be present in similar compounds like this compound (Patel et al., 2019).
Molecular Dynamics and Exchange Mechanisms
Lithium-Iodine Exchange in Iodothiophene Compounds Molecular dynamics and exchange mechanisms are crucial in understanding the behavior of molecules like this compound. A study on the lithium-iodine exchange in an iodothiophene demonstrated complex interactions, with the formation of hypervalent iodine ate complexes being a significant step. Such mechanisms provide insights into the reactivity and potential applications of these compounds in various fields (Reich & Whipple, 2005).
Polymerization and Conductivity
Conductivity and Polymerization of Methylthiophene Derivatives The polymerization of methylthiophene derivatives has been extensively studied due to their conductivity properties. For example, research into poly(3-methylthiophene) explored its growth mechanism, indicating that the radical-radical coupling reaction is pivotal for polymer growth. Such studies provide a foundation for utilizing this compound in conductive polymers and related applications (Hoier & Park, 1993).
Molecular Structure Analysis
Structural Analysis of Methylthiophene Derivatives Understanding the molecular structure of thiophene derivatives is vital for their application in scientific research. Gas electron diffraction combined with microwave spectroscopic data has been used to determine the molecular structure of compounds like 2-methylthiophene, providing valuable information about bond lengths, angles, and molecular conformations. Such detailed structural analysis is crucial for the rational design and application of this compound in various scientific domains (Tanabe et al., 1995).
Propiedades
IUPAC Name |
2-iodo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQICPBFMKDHSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472877 | |
| Record name | 2-IODO-3-METHYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16494-40-9 | |
| Record name | 2-IODO-3-METHYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



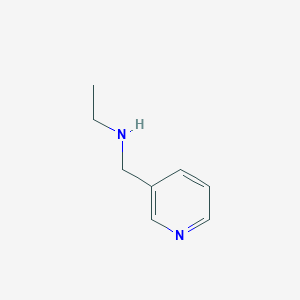

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
